(7Z,11Z,13E)-hexadeca-7,11,13-trienal
CAS No.: 888042-38-4
Cat. No.: VC1952129
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888042-38-4 |
|---|---|
| Molecular Formula | C16H26O |
| Molecular Weight | 234.38 g/mol |
| IUPAC Name | (7Z,11Z,13E)-hexadeca-7,11,13-trienal |
| Standard InChI | InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9- |
| Standard InChI Key | SXCDAEFYAJTNJF-YURISSCBSA-N |
| Isomeric SMILES | CC/C=C/C=C\CC/C=C\CCCCCC=O |
| SMILES | CCC=CC=CCCC=CCCCCCC=O |
| Canonical SMILES | CCC=CC=CCCC=CCCCCCC=O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
(7Z,11Z,13E)-Hexadeca-7,11,13-trienal is a 16-carbon aldehyde with three double bonds at positions 7, 11, and 13. The stereochemistry of these double bonds is crucial to its biological activity, with Z (cis) configuration at positions 7 and 11, and E (trans) configuration at position 13. This specific stereochemical arrangement creates a unique molecular shape that enables recognition by specialized receptors in target insect species .
Table 1: Basic Chemical Properties of (7Z,11Z,13E)-Hexadeca-7,11,13-trienal
| Property | Value |
|---|---|
| Molecular Formula | C16H26O |
| Molecular Weight | 234.38 g/mol |
| CAS Number | 888042-38-4 |
| InChI | InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9- |
| SMILES | CC\C=C\C=C/CC\C=C/CCCCCC=O |
| IUPAC Name | (7Z,11Z,13E)-hexadeca-7,11,13-trienal |
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that influence its behavior in both laboratory and field conditions. As a polyunsaturated fatty aldehyde, it possesses moderately lipophilic characteristics while maintaining some polarity due to its aldehyde functional group .
Table 2: Computed Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 4.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 11 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 17 | Computed by PubChem |
| Complexity | 236 | Computed by Cactvs 3.4.8.18 |
Spectroscopic Data and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural configuration of (7Z,11Z,13E)-hexadeca-7,11,13-trienal has been confirmed through detailed NMR studies. The proton NMR spectrum shows characteristic signals for the aldehyde proton and the olefinic protons that establish the stereochemistry of the double bonds .
The 1H NMR data for (7Z,11Z,13E)-hexadeca-7,11,13-trienal includes:
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Aldehyde proton: δ 9.76 (1H, t, J=1.5 Hz)
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Olefinic protons: δ 6.30 (1H, dd, J=15, 11 Hz, H-13), 5.97 (1H, dd, J=11, 11 Hz, H-12), 5.71 (1H, dt, J=15, 6.5 Hz, H-14), 5.38 (2H, m, H-7, 8), 5.30 (1H, dt, J=11, 7 Hz, H-11)
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Terminal methyl group: δ 1.02 (3H, t, J=7.5 Hz)
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Methylene groups: δ 2.42 (2H, td, J=7.5, 2 Hz), 2.21 (2H, dt, J=7, 7 Hz), 2.12 (4H, m), 2.05 (2H, m), 1.64 (2H, tt, J=7.5, 7.5 Hz), 1.35 (2H, m)
The 13C NMR spectrum further confirms the structure with signals for the carbonyl carbon (aldehyde) and the six olefinic carbons. The configurations of the three double bonds are reflected in the chemical shifts of the allylic carbons, particularly around 27–28 ppm (C-6, C-9, and C-10) for the (7Z,11Z,13E)-isomer, which differ from those of the (7Z,11E,13E)-isomer .
Mass Spectrometry and Other Spectroscopic Data
Mass spectrometry provides additional confirmation of the molecular structure. The molecular ion peak at m/z 234 corresponds to the molecular weight of C16H26O, and fragmentation patterns are consistent with the proposed structure . The infrared spectrum shows characteristic absorption for the aldehyde carbonyl group around 1713 cm-1 and C=C stretching vibrations .
Biological Significance
Role as an Insect Sex Pheromone
(7Z,11Z,13E)-Hexadeca-7,11,13-trienal has been identified as a major component of the sex pheromone produced by female moths of the citrus leafminer (Phyllocnistis citrella Stainton), a significant pest affecting citrus crops worldwide. This compound plays a crucial role in mate finding, with male moths being attracted to minute quantities released by receptive females .
Geographic Variations in Effectiveness
A fascinating aspect of (7Z,11Z,13E)-hexadeca-7,11,13-trienal is the geographic variation in its effectiveness as a sex pheromone. Field studies have demonstrated significant differences in the response of citrus leafminer populations to this compound across different regions .
Table 3: Geographic Variation in Pheromone Effectiveness
| Region | Effectiveness of (7Z,11Z,13E)-hexadeca-7,11,13-trienal | Notes |
|---|---|---|
| Vietnam | High | Similar communication system to Brazilian and Californian strains |
| Brazil | High | Essential component for male attraction |
| California | High | Essential component for male attraction |
| Japan | Low | May reduce attraction when combined with other pheromones |
These geographic variations suggest that different populations of the citrus leafminer have evolved distinct communication systems, which has important implications for the development of monitoring and control strategies in different regions .
Synthesis Methods
Wittig Reaction Approach
Several synthetic routes to (7Z,11Z,13E)-hexadeca-7,11,13-trienal have been reported, with the Wittig reaction serving as a key step in establishing the required stereochemistry of the double bonds . One efficient synthesis exploits the Wittig reaction, hydrogenation, and oxidation as key steps.
A comprehensive synthetic route involves the following key steps:
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Monobromination of 1,6-hexanediol using hydrobromic acid in toluene
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Protection of the free hydroxyl group as a tetrahydropyranyl ether
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Coupling with pent-4-yn-1-ol
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Cis-reduction of the triple bond using sodium borohydride
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Substitution of the free hydroxyl group with an iodo group
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Conversion to a Wittig salt using triphenylphosphine
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Wittig reaction with trans-2-pentenal to produce the desired triene structure
This approach achieves good stereoselectivity, primarily producing the desired (7Z,11Z,13E)-isomer with only minor amounts of the (7Z,11E,13E)-isomer .
Green Chemistry Approach
Recent advances have focused on developing more environmentally friendly synthetic methods. A total and convergent synthesis approach has been reported that achieves 89.75% GC purity of the target compound while adhering to green chemistry principles for multistep synthesis .
Applications in Pest Management
Monitoring and Detection
The identification of (7Z,11Z,13E)-hexadeca-7,11,13-trienal as a sex pheromone component has enabled the development of monitoring systems for the citrus leafminer. By incorporating synthetic pheromone into traps, researchers and pest managers can detect the presence and population levels of this pest in citrus orchards .
Field evaluations in Vietnam have demonstrated that binary mixtures of (7Z,11Z)-7,11-hexadecadienal and (7Z,11Z,13E)-7,11,13-hexadecatrienal in various ratios can effectively attract male citrus leafminers, with the effectiveness dependent on the specific ratio and geographic location .
Communication Disruption Strategies
Beyond monitoring, synthetic pheromones can be used in communication disruption strategies, where large amounts of pheromone are released in an area to interfere with mate finding. This approach represents a potential environmentally friendly control method for the citrus leafminer, particularly in regions where the pheromone demonstrates high effectiveness .
Recent Research and Future Perspectives
Research on (7Z,11Z,13E)-hexadeca-7,11,13-trienal continues to advance, with recent studies focusing on improving synthesis methods, understanding structure-activity relationships, and optimizing field applications. The compound's varying effectiveness across different geographic regions provides an interesting model for studying the evolution of chemical communication systems in insects .
Future directions may include:
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Development of more efficient and environmentally friendly synthesis methods
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Further investigation of the molecular mechanisms of pheromone recognition
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Optimization of pheromone-based monitoring and control strategies for different geographic regions
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Exploration of potential synergistic effects with other compounds for enhanced pest management
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